molecular formula C27H37N5O2S B1512323 (3-(2-(Dimethylamino)ethyl)-1-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide CAS No. 1391052-59-7

(3-(2-(Dimethylamino)ethyl)-1-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide

Cat. No. B1512323
CAS RN: 1391052-59-7
M. Wt: 495.7 g/mol
InChI Key: RFUHQZCKISNFJJ-UHFFFAOYSA-N
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Description

(3-(2-(Dimethylamino)ethyl)-1-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C27H37N5O2S and its molecular weight is 495.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(2-(Dimethylamino)ethyl)-1-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-(Dimethylamino)ethyl)-1-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Alkyl 3-dimethylamino-2-(1H-indol-3-yl)propenoates Synthesis : Research by Jakše et al. (2004) focused on the synthesis of alkyl 3-dimethylamino-2-(indol-3-yl)propenoates and their application in producing condensed indolylpyrimidones and indolylpyranones, which are analogues to meridianine (Jakše, Svete, Stanovnik, & Golobič, 2004).

  • Sumatriptan Analysis : A study by Ravikumar et al. (2006) reported the molecular structure of Sumatriptan, a compound similar in structure to the query compound, highlighting differences in molecular geometry and side-chain orientations (Ravikumar, Sridhar, & Krishnan, 2006).

  • Synthesis of Rizatriptan : Rádl et al. (2008) developed a new methodology for the synthesis of indole derivatives, including Rizatriptan, which is structurally related to the query compound. This study emphasized the role of radical cyclization in synthesizing these compounds (Rádl, Klecán, Klvaňa, & Havlíček, 2008).

Pharmacological Aspects

properties

IUPAC Name

1-[3-[2-(dimethylamino)ethyl]-1-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]indol-5-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5O2S/c1-28-35(33,34)19-21-7-9-27-25(15-21)23(11-13-31(4)5)18-32(27)17-20-6-8-26-24(14-20)22(16-29-26)10-12-30(2)3/h6-9,14-16,18,28-29H,10-13,17,19H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUHQZCKISNFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)N(C=C2CCN(C)C)CC3=CC4=C(C=C3)NC=C4CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2-(Dimethylamino)ethyl)-1-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide

CAS RN

1391052-59-7
Record name (3-(2-(Dimethylamino)ethyl)-1-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-(2-(DIMETHYLAMINO)ETHYL)-1-((3-(2-(DIMETHYLAMINO)ETHYL)-1H-INDOL-5-YL)METHYL)-1H-INDOL-5-YL)-N-METHYLMETHANESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43W2M16Q8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-(2-(Dimethylamino)ethyl)-1-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide
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(3-(2-(Dimethylamino)ethyl)-1-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide
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(3-(2-(Dimethylamino)ethyl)-1-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide
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(3-(2-(Dimethylamino)ethyl)-1-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide
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(3-(2-(Dimethylamino)ethyl)-1-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide
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(3-(2-(Dimethylamino)ethyl)-1-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide

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